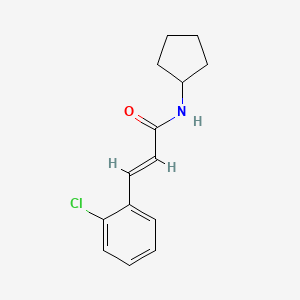![molecular formula C19H17N5O B5687836 2-phenyl-N-[2-(1H-pyrazol-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5687836.png)
2-phenyl-N-[2-(1H-pyrazol-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-N-[2-(1H-pyrazol-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. The compound belongs to the class of imidazo[1,2-a]pyridine derivatives, which have been reported to exhibit various biological activities, including anti-inflammatory, antitumor, and antiviral properties.
Mechanism of Action
The mechanism of action of 2-phenyl-N-[2-(1H-pyrazol-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide is not fully understood. However, it has been proposed that the compound exerts its biological activity by modulating various signaling pathways, including the MAPK/ERK and NF-κB pathways.
Biochemical and Physiological Effects:
2-phenyl-N-[2-(1H-pyrazol-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. The compound has also been shown to inhibit the production of pro-inflammatory cytokines by suppressing the activation of NF-κB. Additionally, it has been reported to inhibit the replication of the influenza virus by inhibiting the activity of the viral polymerase.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-phenyl-N-[2-(1H-pyrazol-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide in lab experiments is its potential to exhibit multiple biological activities, including anticancer, anti-inflammatory, and antiviral properties. However, the limitations of using the compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the research on 2-phenyl-N-[2-(1H-pyrazol-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide. One potential direction is to further investigate its anticancer activity and its potential as a chemotherapeutic agent. Another direction is to explore its anti-inflammatory activity and its potential as a treatment for inflammatory diseases. Additionally, research can be conducted to investigate its antiviral activity against other viral pathogens. Further studies are also needed to fully understand its mechanism of action and to optimize its pharmacological properties.
Synthesis Methods
The synthesis of 2-phenyl-N-[2-(1H-pyrazol-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide has been reported in the literature. One of the methods involves the reaction of 2-phenylimidazo[1,2-a]pyridine-6-carboxylic acid with 1H-pyrazole-4-carboxaldehyde in the presence of a base and a coupling agent. The resulting intermediate is then treated with ethyl chloroformate and 2-aminoethanol to yield the final product.
Scientific Research Applications
2-phenyl-N-[2-(1H-pyrazol-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide has been studied for its potential applications in drug discovery and development. It has been reported to exhibit anticancer activity by inducing apoptosis in cancer cells. The compound has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been reported to have antiviral activity against the influenza virus.
properties
IUPAC Name |
2-phenyl-N-[2-(1H-pyrazol-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c25-19(20-9-8-14-10-21-22-11-14)16-6-7-18-23-17(13-24(18)12-16)15-4-2-1-3-5-15/h1-7,10-13H,8-9H2,(H,20,25)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYUKNMDJXDBOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C(=O)NCCC4=CNN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 72876321 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{rel-(3R,4S)-1-[2-(methylsulfonyl)ethyl]-4-propyl-3-pyrrolidinyl}-3-pyridazinecarboxamide hydrochloride](/img/structure/B5687770.png)

![N-methyl-N-[3-(methylthio)benzyl]-4-piperidin-3-ylbenzamide](/img/structure/B5687783.png)

![1-[(2-methylphenyl)acetyl]-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5687805.png)
![N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}pyrimidin-4-amine](/img/structure/B5687820.png)
![6-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-2-methyl-1,3-benzoxazole](/img/structure/B5687823.png)
![(3R)-1-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetyl]-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5687833.png)
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N-methyl-4-piperidin-3-ylbenzamide](/img/structure/B5687844.png)

![3-{1-[(2,4-dichlorophenoxy)acetyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5687860.png)
![9-[3-(methylsulfonyl)propanoyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5687863.png)
![(4aR*,8aR*)-2-(methylsulfonyl)-7-[4-(methylthio)benzyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5687868.png)